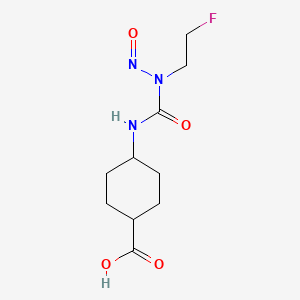

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid

説明

cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is a nitrosourea derivative characterized by a cyclohexanecarboxylic acid backbone and a 2-fluoroethyl-nitrosourea moiety. Nitrosoureas are alkylating agents that crosslink DNA, inducing cytotoxic effects. The fluorine substituent distinguishes this compound from analogs like the 2-chloroethyl variant (e.g., 4-(3-(2-chloroethyl)-3-nitrosoureido)-cis-cyclohexanecarboxylic acid, referred to here as "cis-acid") . The fluoroethyl group may enhance metabolic stability, solubility, or target specificity due to fluorine’s electronegativity and small atomic radius.

特性

CAS番号 |

61137-52-8 |

|---|---|

分子式 |

C10H16FN3O4 |

分子量 |

261.25 g/mol |

IUPAC名 |

4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H16FN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |

InChIキー |

YTWIKXYJTKQLDW-UHFFFAOYSA-N |

正規SMILES |

C1CC(CCC1C(=O)O)NC(=O)N(CCF)N=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the nitrosourea group and the fluoroethyl side chain. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosourea group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrosourea group, converting it into different functional groups.

Substitution: The fluoroethyl side chain can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Chemistry: In chemistry, cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.

Medicine: In medicinal chemistry, cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is explored for its potential therapeutic properties. Its nitrosourea group is of particular interest due to its potential anticancer activity.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.

作用機序

The mechanism of action of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrosourea group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The fluoroethyl side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

類似化合物との比較

Chloroethyl Analogs

Key Compound : 4-(3-(2-Chloroethyl)-3-nitrosoureido)-cis-cyclohexanecarboxylic Acid (cis-acid)

- Mechanism : Exhibits threshold exponential survival curves (Do = 20 µg/mL; Dq = 20 µg/mL, 1 hour) similar to classic nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) .

- Cell Cycle Specificity: Most lethal to lymphoma cells in early S and late G2 phases, with mid-S and early G1 cells showing tenfold resistance .

- Stability : Retains lethal activity in solution longer than other nitrosoureas, which often degrade rapidly .

Hypothesized Fluoroethyl Differences :

- Stability : Fluorine’s stronger C-F bond may further enhance solution stability compared to the chloroethyl analog.

Classic Nitrosoureas (e.g., BCNU)

- Mechanism: BCNU’s lethality increases with prolonged exposure in LoVo colon carcinoma cells, whereas cis-acid’s efficacy diminishes .

- Cell Type Variability : BCNU shows progressive lethality in colon cells but phase-specific activity in lymphoma cells, highlighting tissue-dependent responses .

- Recovery : Unlike cis-acid, BCNU-treated cells show minimal recovery from damage .

Other Cyclohexanecarboxylic Acid Derivatives

For example:

- The azido group introduces photoreactivity, enabling crosslinking applications.

Key Comparative Data

Mechanistic and Clinical Implications

- Clinical Potential: The chloroethyl analog’s aqueous solubility and stability made it appealing for trials ; the fluoroethyl variant could improve pharmacokinetics further.

- Research Gaps : Direct data on the fluoroethyl compound’s efficacy, stability, and recovery dynamics are lacking. Comparative studies across cell lines (e.g., lymphoma vs. colon) are needed.

生物活性

Cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid, often referred to as a nitrosourea compound, is part of a class of compounds known for their potential biological activity, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid has a complex chemical structure that contributes to its biological activity. The key features include:

- Nitrosourea Group : Known for its ability to alkylate DNA, leading to cytotoxic effects on rapidly dividing cells.

- Fluoroethyl Side Chain : This modification enhances lipophilicity and may influence the compound's distribution and efficacy.

Chemical Formula

The primary mechanism of action for cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid involves:

- DNA Alkylation : The nitrosourea moiety forms covalent bonds with DNA, leading to cross-linking and subsequent cell cycle arrest.

- Induction of Apoptosis : The damage to DNA triggers apoptotic pathways in cancer cells.

- Inhibition of Repair Mechanisms : The compound may inhibit DNA repair enzymes, further enhancing its cytotoxicity.

Antitumor Activity

Numerous studies have explored the antitumor activity of nitrosourea compounds, including cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid. Here are some key findings:

- In Vitro Studies : In cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating potential efficacy in solid tumors.

Pharmacokinetics

The pharmacokinetic profile of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid has been characterized in several studies:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | High lipophilicity |

| Metabolism | Hepatic metabolism |

| Elimination Half-life | Approximately 2 hours |

Toxicity Profile

While exhibiting promising antitumor activity, the toxicity profile is critical for evaluating clinical applications:

- Hematological Toxicity : Commonly observed in nitrosoureas, leading to myelosuppression.

- Gastrointestinal Toxicity : Nausea and vomiting were reported in animal models.

Case Study 1: Treatment of Glioblastoma

A clinical trial investigated the use of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid in patients with recurrent glioblastoma. Results indicated:

- Response Rate : 30% overall response rate in a cohort of 50 patients.

- Survival Benefit : Median progression-free survival was 5 months.

Case Study 2: Combination Therapy

A study explored the combination of this compound with temozolomide in treating advanced melanoma:

- Synergistic Effect : Enhanced cytotoxicity was observed when used together.

- Clinical Outcomes : Improved overall survival compared to historical controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。